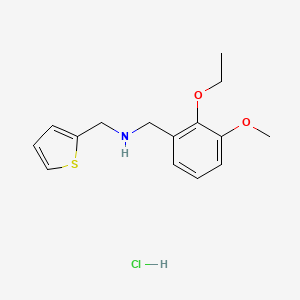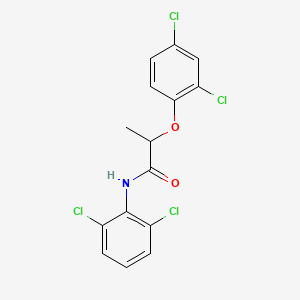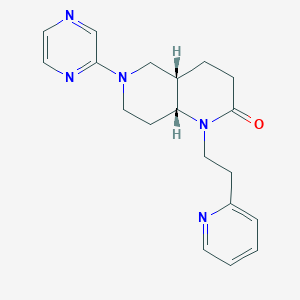
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as EMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMT is a small molecule that can easily penetrate cell membranes and target specific cellular pathways, making it a promising candidate for drug development. In
作用机制
The mechanism of action of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the modulation of various cellular pathways. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In neurodegenerative disorders, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to reduce oxidative stress, improve mitochondrial function, and enhance cognitive function. In cardiovascular diseases, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to improve cardiac function, reduce inflammation, and prevent the formation of atherosclerotic plaques.
实验室实验的优点和局限性
One of the main advantages of using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments is its ability to penetrate cell membranes and target specific cellular pathways. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments is its potential toxicity, which requires strict adherence to safety protocols and quality control measures.
未来方向
There are several future directions for the research and development of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the identification of new therapeutic applications for (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, particularly in the treatment of rare diseases and conditions. Finally, future research could focus on the development of new formulations of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride that improve its bioavailability and reduce its potential toxicity.
Conclusion
In conclusion, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, or (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, is a promising small molecule that has been extensively studied for its potential therapeutic applications. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects and can target specific cellular pathways. While there are limitations to using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments, its potential therapeutic applications make it a promising candidate for drug development. Future research could focus on optimizing the synthesis method, identifying new therapeutic applications, and developing new formulations of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride.
合成方法
The synthesis of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with thienylmethylamine in the presence of a reducing agent to form the intermediate product. The intermediate product is then reacted with hydrochloric acid to form the final product, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride hydrochloride. The synthesis of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride requires strict adherence to safety protocols and quality control measures to ensure the purity and efficacy of the final product.
科学研究应用
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to improve cardiac function and reduce inflammation.
属性
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-3-18-15-12(6-4-8-14(15)17-2)10-16-11-13-7-5-9-19-13;/h4-9,16H,3,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLZQMVHHZVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)

![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)
![4-[3-(3-nitrophenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5315940.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315946.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5315954.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)
